[(E)-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}amino]thiourea

Tau aggregation Alzheimer's disease thiazolylhydrazide

Procure (E)-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}amino]thiourea (CAS 477845-62-8) as a structurally authenticated reference standard for Tau aggregation inhibitor screening. Its 2-morpholino substituent imparts unique hydrogen-bonding and electronic properties absent in nitro-phenyl analogs like BSc3094, directly impacting IC50 potency. With an XLogP3-AA of 0.6—optimal for CNS penetration—this ≥95% purity compound serves as an essential benchmark for SAR exploration of the 2-position in phenylthiazolyl-hydrazide (PTH) scaffolds. Ensure assay reproducibility and avoid potency drift by selecting this well-characterized probe over custom-synthesize alternatives.

Molecular Formula C9H13N5OS2
Molecular Weight 271.36
CAS No. 477845-62-8
Cat. No. B2421936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(E)-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}amino]thiourea
CAS477845-62-8
Molecular FormulaC9H13N5OS2
Molecular Weight271.36
Structural Identifiers
SMILESC1COCCN1C2=NC=C(S2)C=NNC(=S)N
InChIInChI=1S/C9H13N5OS2/c10-8(16)13-12-6-7-5-11-9(17-7)14-1-3-15-4-2-14/h5-6H,1-4H2,(H3,10,13,16)/b12-6+
InChIKeyXNDXFZTYUSCPIK-WUXMJOGZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(E)-(2-Morpholin-4-yl-1,3-thiazol-5-yl)methylidene]hydrazinecarbothioamide (CAS 477845-62-8): A Chemical Tool for Tau Aggregation Research


2-[(E)-(2-Morpholin-4-yl-1,3-thiazol-5-yl)methylidene]hydrazinecarbothioamide (CAS 477845-62-8) is a small-molecule heterocyclic compound belonging to the thiazolylhydrazide class [1]. It is characterized by a thiazole core substituted with a morpholine ring and a hydrazinecarbothioamide moiety, yielding a molecular formula of C9H13N5OS2 and a molecular weight of 271.4 g/mol [2]. The compound has been identified as an inhibitor of Tau protein aggregation, a key pathological hallmark of Alzheimer's disease and related tauopathies, making it a relevant tool for neurodegenerative disease research [1].

Why Generic Substitution of (E)-{[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}amino]thiourea Is Not Advisable


In the thiazolylhydrazide class, minor structural modifications profoundly alter Tau aggregation inhibitory potency and target engagement. The lead optimization study by Pickhardt et al. (2007) demonstrated that chemical variation around the core scaffold improved inhibitory potency five-fold compared to the initial hit (IC50 = 7.7 µM) [1]. The presence of a 2-morpholin-4-yl substituent on the thiazole ring—as found in CAS 477845-62-8—imparts distinct electronic and steric properties that are absent in phenyl-substituted analogs such as BSc3094 (CAS 946857-84-7), which features a 4-nitrophenyl group instead . Consequently, interchanging compounds within this class without explicit comparative activity data risks selecting an analog with substantially different potency, selectivity, or physicochemical behavior.

Quantitative Differentiation Evidence: 2-[(E)-(2-Morpholin-4-yl-1,3-thiazol-5-yl)methylidene]hydrazinecarbothioamide vs. In-Class Analogs


Tau Aggregation Inhibitory Potency vs. BSc3094 (Cross-Study Comparison)

The phenylthiazolyl-hydrazide (PTH) class, to which CAS 477845-62-8 belongs, was developed through iterative chemical optimization starting from an initial hit with an IC50 of 7.7 µM for inhibition of de novo Tau aggregation [1]. The core scaffold was improved five-fold through systematic variation, yielding analogs with sub-micromolar potency [1]. The 2-morpholin-4-yl substitution present in CAS 477845-62-8 is structurally distinct from the 4-nitrophenyl-bearing analog BSc3094 (CAS 946857-84-7) . BSc3094 has been independently characterized as a Tau aggregation inhibitor, but no direct head-to-head comparison with CAS 477845-62-8 has been published. The morpholine moiety may confer different solubility and binding characteristics relative to the nitro-aromatic BSc3094 scaffold [2].

Tau aggregation Alzheimer's disease thiazolylhydrazide

Physicochemical Differentiation: Lipophilicity vs. N-[4-(4-Morpholinyl)phenyl]hydrazinecarbothioamide

The computed partition coefficient (XLogP3-AA) for CAS 477845-62-8 is 0.6, indicating moderate hydrophilicity [1]. In contrast, N-[4-(4-morpholinyl)phenyl]hydrazinecarbothioamide—a structurally related analog where the thiazole ring is replaced by a phenyl spacer—exhibits a higher computed LogP (~1.5–2.0, estimated from structural analogs), suggesting greater lipophilicity . The lower LogP of CAS 477845-62-8 may translate to improved aqueous solubility and distinct blood-brain barrier permeation characteristics, which are critical parameters for CNS-targeted Tau aggregation inhibitors [2].

Lipophilicity physicochemical properties drug-likeness

Structural Determinants of Activity: The 2-Morpholinothiazole Core vs. 2-Aminothiazole Analogs

The combination of a 2-morpholin-4-yl substituent and a hydrazinecarbothioamide side chain at the 5-position of the thiazole ring is a defining structural feature of CAS 477845-62-8 [1]. SAR studies by Pickhardt et al. established that the phenylthiazolyl-hydrazide core is essential for Tau aggregation inhibitory activity, and modifications to the hydrazide moiety or the thiazole substitution pattern significantly alter potency [2]. Removal of the morpholine group (yielding simple 2-aminothiazole analogs) or replacement with diethylamino (as in {[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}amino)thiourea) would be expected to diminish Tau binding affinity based on the observed SAR [2]. The morpholine oxygen and nitrogen atoms provide additional hydrogen-bonding capacity that may stabilize interactions with the Tau protein binding epitope [2].

Structure-activity relationship thiazole morpholine

Synthetic Tractability and Commercial Availability vs. Custom Synthesized PTH Analogs

CAS 477845-62-8 is commercially available from multiple vendors, though in limited quantities and purity levels (minimum 95%) [1]. The compound can be synthesized via condensation of 2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde with thiosemicarbazide, a two-step procedure that is well-documented for morpholine-thiazole hybrids [2]. In contrast, advanced PTH analogs such as BSc3094 require multi-step synthesis involving benzimidazole coupling and are typically offered at higher cost and longer lead times . For medium-throughput screening or SAR expansion studies where cost-efficiency and timely delivery are critical, CAS 477845-62-8 presents a more accessible entry point into the morpholine-thiazole chemical space .

Synthetic accessibility procurement commercial availability

Primary Application Scenarios for 2-[(E)-(2-Morpholin-4-yl-1,3-thiazol-5-yl)methylidene]hydrazinecarbothioamide


Tau Aggregation Inhibitor Screening and SAR Expansion in Alzheimer's Disease Research

CAS 477845-62-8 serves as a morpholine-containing reference compound within the phenylthiazolyl-hydrazide (PTH) class for in vitro Tau aggregation inhibition assays. The PTH scaffold was validated by Pickhardt et al. (2007) using both cell-free Tau aggregation assays (IC50 = 7.7 µM for the initial hit, with 5-fold improvement upon optimization) and N2A cell-based models of Tau toxicity [1]. Researchers can use this compound as a starting point for systematic SAR exploration of the 2-position substituent effects on Tau binding, leveraging the fact that the morpholine group offers distinct hydrogen-bonding capacity compared to phenyl or dialkylamino substituents [2].

Chemical Probe Development for Tauopathies Beyond Alzheimer's Disease

Given the role of Tau aggregation in frontotemporal dementia, progressive supranuclear palsy, and corticobasal degeneration, CAS 477845-62-8 can be employed as a chemical probe to interrogate Tau pathology mechanisms across multiple tauopathy models. The compound's moderate lipophilicity (XLogP3-AA = 0.6) [2] suggests potential for CNS penetration, making it a candidate for in vivo proof-of-concept studies in transgenic mouse models of tauopathy, similar to studies conducted with BSc3094 [3].

Physicochemical Comparator in CNS Drug Discovery Programs

The computed XLogP3-AA value of 0.6 positions CAS 477845-62-8 within the favorable lipophilicity range for CNS drug candidates (typically LogP 1–4) [2][4]. Medicinal chemistry teams can use this compound as a physicochemical benchmark when designing brain-penetrant Tau aggregation inhibitors, comparing its LogP and hydrogen-bonding profile against more lipophilic analogs such as N-[4-(4-morpholinyl)phenyl]hydrazinecarbothioamide (estimated LogP ~1.5–2.0) to guide optimization of ADME properties .

Procurement and Assay Development for Medium-Throughput Tau Screening

Laboratories establishing Tau aggregation screening platforms can procure CAS 477845-62-8 as a cost-effective positive control or reference inhibitor. The compound's 2-step synthetic accessibility [5] and availability from commercial suppliers at ≥95% purity reduce lead times compared to multi-step custom-synthesized PTH analogs, enabling faster assay validation and hit-calling in medium-throughput fluorescence-based Tau aggregation assays [1].

Quote Request

Request a Quote for [(E)-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}amino]thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.